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Introduction
RX-37 is a highly specific monoclonal antibody designed for the immunoprecipitation (IP) of

Interleukin-37 (IL-37), a key anti-inflammatory cytokine. IL-37, also known as IL-1 Family

Member 7 (IL-1F7), plays a crucial role in suppressing innate and adaptive immunity.

Understanding its protein-protein interaction network is vital for elucidating its mechanism of

action and for the development of novel therapeutics for inflammatory and autoimmune

diseases. This application note provides a detailed protocol for the use of RX-37 in

immunoprecipitation followed by mass spectrometry (IP-MS) to identify binding partners of IL-

37 in human cell lines.

Principle of the Method
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique used to

identify protein interaction partners of a specific protein of interest (the "bait" protein). The

workflow begins with the lysis of cells to release proteins while maintaining their native

interactions. The bait protein, in this case, IL-37, is then selectively captured from the complex

protein mixture using the highly specific RX-37 antibody. This antibody-protein complex is

subsequently immobilized on a solid-phase support (e.g., Protein A/G agarose beads). After a

series of washes to remove non-specifically bound proteins, the IL-37 and its interacting

partners are eluted. The eluted proteins are then processed by enzymatic digestion into
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peptides, which are analyzed by high-resolution mass spectrometry to identify and quantify the

co-immunoprecipitated proteins.

Data Presentation
The following table summarizes representative quantitative data from an IP-MS experiment

using RX-37 in HEK293 cells overexpressing human IL-37. Data was acquired using a label-

free quantification (LFQ) approach, and the values represent the relative enrichment of proteins

in the IL-37 IP compared to an isotype control IP.

Table 1: Identification of IL-37 Interacting Proteins by IP-MS

Protein
Name

Gene
Symbol

UniProt
ID

Mean
LFQ
Intensity
(IL-37 IP)

Mean
LFQ
Intensity
(Control
IP)

Fold
Change
(IL-
37/Contro
l)

p-value

Interleukin-

37
IL37 Q8NH94 1.5E+10 1.2E+07 1250.0 <0.0001

SMAD

family

member 3

SMAD3 P84022 8.2E+08 2.1E+06 390.5 <0.001

Interleukin-

18 receptor

1

IL18R1 Q13478 5.5E+08 3.0E+06 183.3 <0.001

Interleukin-

1 receptor

8

SIGIRR Q6IA17 4.9E+08 4.5E+06 108.9 <0.005

Caspase-1 CASP1 P29466 2.1E+08 1.5E+06 140.0 <0.001

60S

ribosomal

protein L10

RPL10 P27635 3.4E+09 3.2E+09 1.1 0.85
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Note: This is representative data. Actual results may vary depending on the cell type,

experimental conditions, and data analysis pipeline.

Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are

provided.
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Caption: A diagram of the dual intracellular and extracellular signaling pathways of IL-37.
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IP-MS Experimental Workflow
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Caption: The experimental workflow for immunoprecipitation mass spectrometry (IP-MS).
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Experimental Protocols
A. Cell Lysis

Culture cells (e.g., HEK293) to approximately 80-90% confluency.

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Add ice-cold IP Lysis Buffer (e.g., 1 mL per 10 cm dish) containing protease and

phosphatase inhibitors.

IP Lysis Buffer Recipe: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Determine the protein concentration using a BCA assay.

B. Immunoprecipitation
Dilute the cell lysate to a final concentration of 1-2 mg/mL with IP Lysis Buffer. Use at least 1

mg of total protein per IP reaction.

Pre-clearing (Optional but Recommended): Add 20 µL of a 50% slurry of Protein A/G

agarose beads to 1 mg of cell lysate. Incubate for 1 hour at 4°C on a rotator.

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

Add 5-10 µg of RX-37 antibody (or an equivalent amount of isotype control IgG) to the pre-

cleared lysate.

Incubate for 4 hours to overnight at 4°C on a rotator.
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Add 40 µL of a 50% slurry of Protein A/G agarose beads to capture the antibody-protein

complexes.

Incubate for an additional 1-2 hours at 4°C on a rotator.

Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

C. Washing and Elution
Carefully remove the supernatant.

Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After each wash, pellet the

beads by centrifugation and completely remove the supernatant.

Wash the beads once with 1 mL of ice-cold PBS.

Elution: Add 50 µL of 1X Laemmli sample buffer to the beads and boil at 95-100°C for 10

minutes to elute the proteins. Alternatively, for MS analysis where detergents can interfere,

use a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

D. Sample Preparation for Mass Spectrometry
Run the eluted sample on a 4-12% SDS-PAGE gel for a short duration to separate the

complex from the antibody heavy and light chains.

Stain the gel with a mass spectrometry-compatible Coomassie stain.

Excise the protein band corresponding to the gel region entered by the protein complex.

Perform in-gel digestion: a. Destain the gel slices with 50% acetonitrile (ACN) in 50 mM

ammonium bicarbonate. b. Reduce the proteins with 10 mM DTT at 56°C for 1 hour. c.

Alkylate with 55 mM iodoacetamide at room temperature in the dark for 45 minutes. d.

Dehydrate the gel pieces with 100% ACN. e. Rehydrate the gel pieces in a solution

containing sequencing-grade trypsin (e.g., 12.5 ng/µL) and incubate overnight at 37°C.

Extract the peptides from the gel using a series of ACN and formic acid washes.

Dry the pooled peptide extracts in a vacuum centrifuge.
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Resuspend the peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.

E. Mass Spectrometry and Data Analysis
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled

with a nano-liquid chromatography system.

Acquire data in a data-dependent acquisition (DDA) mode.

Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome

Discoverer).

Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to

identify proteins.

Perform label-free quantification (LFQ) to compare protein abundances between the RX-37
IP and the control IP. Identify significantly enriched proteins based on fold change and

statistical significance (p-value). Affinity purification mass spectrometry (AP-MS) is a

powerful method for identifying protein-protein interactions.[1][2][3][4]

Need Custom Synthesis?
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[https://www.benchchem.com/product/b13438983#rx-37-for-immunoprecipitation-mass-
spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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